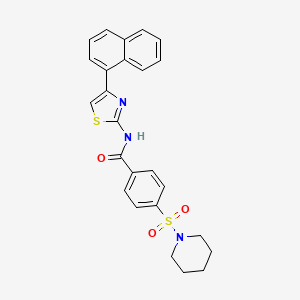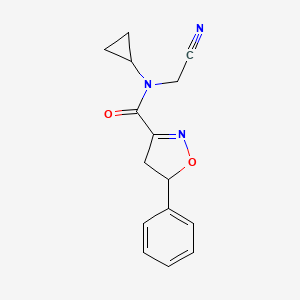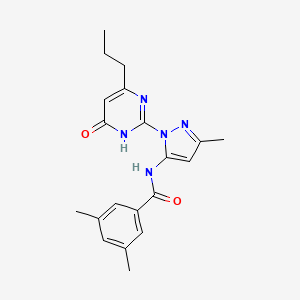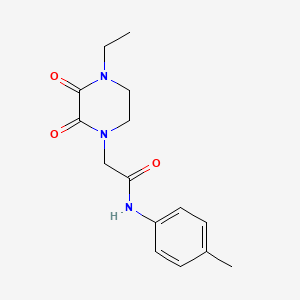![molecular formula C18H24Cl2N2O B2920407 1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride CAS No. 2059948-03-5](/img/structure/B2920407.png)
1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Chemical Structure : The compound consists of a piperazine ring with a benzyl group substituted at one position and a benzyloxy group at another position .
Molecular Structure Analysis
The compound’s molecular structure comprises a piperazine ring (a six-membered heterocycle containing two nitrogen atoms) linked to a benzyl group and a benzyloxy group. The dihydrochloride salt form adds two chloride ions to the molecule .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Compounds containing the piperazine moiety have been investigated for their antimicrobial properties. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with piperazine components, finding that some exhibited good to moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Shroff et al. (2022) explored the synthesis of 1,4-disubstituted piperazines, highlighting their potent antibacterial agents against resistant strains of Staphylococcus aureus (Shroff et al., 2022).
Enzymatic Metabolism
The compound Lu AA21004, structurally related to piperazine derivatives, underwent a detailed metabolism study by Hvenegaard et al. (2012), revealing its oxidative metabolism pathways involving various cytochrome P450 enzymes. This work underscores the importance of understanding enzymatic interactions for the development of novel antidepressants (Hvenegaard et al., 2012).
Anti-Malarial and Antibacterial Properties
Research into piperazine derivatives has also extended into anti-malarial applications. Cunico et al. (2009) reported on the structures and activities of several piperazine derivatives as potential anti-malarial agents, emphasizing the role of specific structural features in generating activity (Cunico et al., 2009).
Therapeutic Applications
Piperazine derivatives have been explored for a broad range of therapeutic applications, including as antipsychotic, antidepressant, and anxiolytic drugs. Brito et al. (2018) reviewed the central pharmacological activities of piperazine derivatives, highlighting their significant role in the treatment of various mental health disorders (Brito et al., 2018).
Eigenschaften
IUPAC Name |
1-[(4-phenylmethoxyphenyl)methyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O.2ClH/c1-2-4-17(5-3-1)15-21-18-8-6-16(7-9-18)14-20-12-10-19-11-13-20;;/h1-9,19H,10-15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSXCXDXKLLEFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride | |
CAS RN |
2059948-03-5 |
Source


|
| Record name | 1-{[4-(benzyloxy)phenyl]methyl}piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-ethoxy-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2920328.png)

![1-((4-chlorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2920333.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2920334.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2920343.png)

